molecular formula C21H23NO5S B3454274 3,3,6,6-TETRAMETHYL-9-(5-NITROTHIOPHEN-2-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

3,3,6,6-TETRAMETHYL-9-(5-NITROTHIOPHEN-2-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Cat. No.: B3454274
M. Wt: 401.5 g/mol
InChI Key: IVGOMZYTBZEOJX-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethyl-9-(5-nitrothiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione: is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a nitrothiophene moiety and multiple methyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-tetramethyl-9-(5-nitrothiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the xanthene core: This can be achieved through the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an appropriate aldehyde under acidic or basic conditions.

    Introduction of the nitrothiophene group: The nitrothiophene moiety can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the xanthene core.

    Final modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrothiophene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidized derivatives: Products with additional oxygen-containing functional groups.

    Amino derivatives: Compounds with amino groups replacing the nitro group.

    Substituted derivatives: Compounds with various functional groups introduced via substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3,3,6,6-tetramethyl-9-(5-nitrothiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of interest in various research fields. Studies may focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its interactions with biological macromolecules, such as proteins and nucleic acids, are also investigated to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the nitrothiophene moiety suggests possible applications in drug development, particularly for targeting specific biological pathways or receptors.

Industry

Industrially, the compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings, plastics, and electronic materials.

Mechanism of Action

The mechanism of action of 3,3,6,6-tetramethyl-9-(5-nitrothiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitrothiophene moiety may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,6,6-Tetramethyl-9-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione: Similar structure but with a phenyl group instead of a nitrothiophene moiety.

    3,3,6,6-Tetramethyl-9-(2-thienyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione: Similar structure but with a thienyl group instead of a nitrothiophene moiety.

Uniqueness

The presence of the nitrothiophene moiety in 3,3,6,6-tetramethyl-9-(5-nitrothiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione imparts unique chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,3,6,6-tetramethyl-9-(5-nitrothiophen-2-yl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-20(2)7-11(23)17-13(9-20)27-14-10-21(3,4)8-12(24)18(14)19(17)15-5-6-16(28-15)22(25)26/h5-6,19H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGOMZYTBZEOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3,6,6-TETRAMETHYL-9-(5-NITROTHIOPHEN-2-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 2
3,3,6,6-TETRAMETHYL-9-(5-NITROTHIOPHEN-2-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 3
Reactant of Route 3
3,3,6,6-TETRAMETHYL-9-(5-NITROTHIOPHEN-2-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 4
Reactant of Route 4
3,3,6,6-TETRAMETHYL-9-(5-NITROTHIOPHEN-2-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 5
3,3,6,6-TETRAMETHYL-9-(5-NITROTHIOPHEN-2-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 6
3,3,6,6-TETRAMETHYL-9-(5-NITROTHIOPHEN-2-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

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